2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

Catalog No.
S6626208
CAS No.
2096342-22-0
M.F
C17H23BN2O2S
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyl(methyl)amino)thiazole-4-boronic acid pin...

CAS Number

2096342-22-0

Product Name

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

IUPAC Name

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine

Molecular Formula

C17H23BN2O2S

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3

InChI Key

CYJLUYDZLZYBQN-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound belongs to the category of boronic acid derivatives, which are known for their utility in various

The chemical reactivity of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily stems from its boronic acid functional group. This compound can participate in several types of reactions:

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. The thiazole derivative can serve as a coupling partner with various electrophiles.
  • Formation of Boronate Esters: The boronic acid can react with diols to form stable boronate esters, which are useful in various applications, including drug delivery systems.
  • Nucleophilic Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

  • Antimicrobial Activity: Thiazole derivatives are known for their potential as antimicrobial agents due to their ability to disrupt microbial cell function.
  • Anticancer Properties: Some thiazole-containing compounds have shown promise in cancer research, potentially acting as inhibitors for various cancer-related targets.

The synthesis of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester typically involves several steps:

  • Formation of Thiazole Ring: Starting from appropriate precursors, such as α-halo ketones and thiourea, the thiazole ring is synthesized through cyclization reactions.
  • Introduction of Boronic Acid Moiety: The boronic acid group is introduced through a reaction involving boron reagents (e.g., triisopropyl borate) under basic conditions.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol to form the corresponding pinacol ester.

A specific synthesis method includes starting from 2-bromo-thiazole and performing a coupling reaction with a suitable boronic acid pinacol ester in the presence of a palladium catalyst and base to yield the desired compound .

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has potential applications in:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Due to its biological activities, it may be explored for developing new therapeutic agents.
  • Material Science: Boronic esters are utilized in creating functional materials, including sensors and polymers.

Interaction studies involving 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester focus on its reactivity with various nucleophiles and electrophiles. The interactions can be assessed through techniques such as:

  • NMR Spectroscopy: To monitor changes in chemical shifts upon interaction with other reagents.
  • Mass Spectrometry: To determine molecular weights and confirm product formation after reactions.

Such studies help elucidate the compound's potential roles in synthetic pathways and its reactivity profile.

Several compounds share structural similarities with 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-(Methylamino)thiazole-4-boronic acid pinacol esterThiazole ringLacks benzyl substitution, potentially different reactivity
2-Methyl-2H-indazole-4-boronic acid pinacol esterIndazole instead of thiazoleDifferent heterocyclic structure affecting biological activity
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol esterThiazole ringContains piperazine group which may enhance solubility

Hydrogen Bond Acceptor Count

5

Exact Mass

330.1573293 g/mol

Monoisotopic Mass

330.1573293 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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